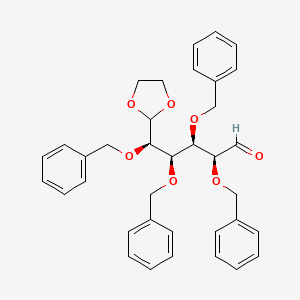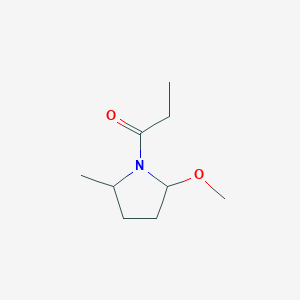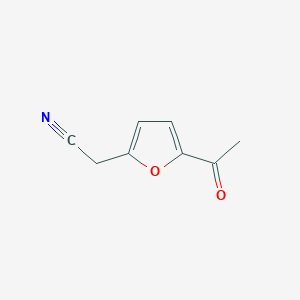
2-(5-Acetylfuran-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Acetylfuran-2-yl)acetonitrile is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with an acetyl group at the 5-position and an acetonitrile group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetylfuran-2-yl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 5-acetylfuran with acetonitrile in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the acetonitrile on the furan ring .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. Catalysts such as ZrO2 can be employed to optimize the reaction conditions and achieve high selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Acetylfuran-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Acetylfuran-2-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-(5-Acetylfuran-2-yl)acetonitrile involves its interaction with specific molecular targets. The acetyl and nitrile groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The furan ring’s aromatic nature allows it to engage in π-π interactions with other aromatic systems, potentially affecting its binding to biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylfuran: Lacks the nitrile group, making it less versatile in certain reactions.
5-Acetylfuran-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
2-(5-Nitrofuran-2-yl)acetonitrile: Contains a nitro group, which significantly alters its reactivity and applications.
Uniqueness
2-(5-Acetylfuran-2-yl)acetonitrile is unique due to the presence of both acetyl and nitrile groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to similar compounds .
Eigenschaften
Molekularformel |
C8H7NO2 |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
2-(5-acetylfuran-2-yl)acetonitrile |
InChI |
InChI=1S/C8H7NO2/c1-6(10)8-3-2-7(11-8)4-5-9/h2-3H,4H2,1H3 |
InChI-Schlüssel |
VYOLWMPQPQRDNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(O1)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


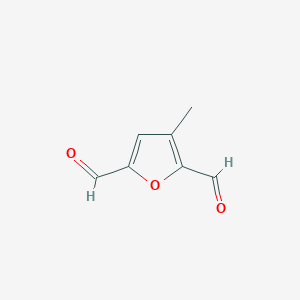

![6-Bromo-9,9-dimethyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12864658.png)
![Methyl 2-(4-amino-1H-pyrazol-1-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12864662.png)
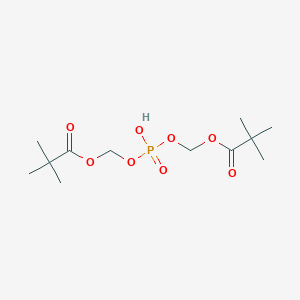
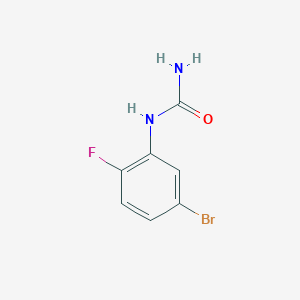
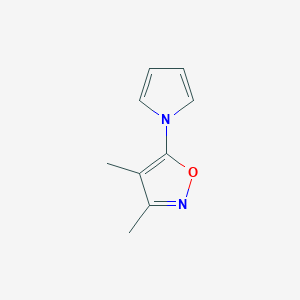
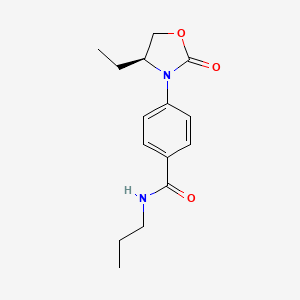
![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B12864682.png)

![6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12864697.png)
![2-Chloro-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12864698.png)
